molecular formula C23H18FN3O3 B11301494 3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11301494
M. Wt: 403.4 g/mol
InChI Key: RCIFVGQBSMLDGV-UHFFFAOYSA-N
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Description

3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-containing intermediate with an appropriate benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under appropriate conditions, including the use of solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-fluorophenylboronic acid: This compound shares the ethoxy and fluorophenyl groups but lacks the oxadiazole ring and benzamide moiety.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a pyrazoline ring and different substituents but shares some structural similarities.

Uniqueness

3-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-ethoxy-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H18FN3O3/c1-2-29-20-5-3-4-17(14-20)22(28)25-19-12-8-16(9-13-19)23-26-21(27-30-23)15-6-10-18(24)11-7-15/h3-14H,2H2,1H3,(H,25,28)

InChI Key

RCIFVGQBSMLDGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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